

Lfm-A13: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lfm-A13*

Cat. No.: *B1193815*

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound **Lfm-A13**. It details its chemical structure, physicochemical properties, and its role as a kinase inhibitor, with a particular focus on its interaction with Bruton's tyrosine kinase (BTK). This document provides quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways affected by **Lfm-A13**.

Chemical Structure and Properties

Lfm-A13, with the IUPAC name 2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide, is a synthetic, cell-permeable small molecule.^[1] It was rationally designed as an analogue of the active metabolite of leflunomide.^[2] The chemical and physical properties of **Lfm-A13** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₈ Br ₂ N ₂ O ₂	[1][3][4][5]
Molecular Weight	360 g/mol	[1][3][4][5]
CAS Number	62004-35-7	[1][3]
Appearance	Yellow solid	[4]
Purity	≥97%	[1]
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (0.3 mg/ml). Insoluble in water.	[1][3][4][5][6]
Storage	Store at room temperature or -20°C under desiccating conditions.	[1][3]

Biological Activity and Kinase Inhibition Profile

Lfm-A13 is best characterized as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family.[1][2][3][4] BTK is a crucial regulator of B-cell receptor (BCR) signaling and is involved in various aspects of B-cell development, differentiation, and activation.[2][4] **Lfm-A13** has also been shown to inhibit other kinases, albeit with lower potency. A summary of its inhibitory activities is presented below.

Target Kinase	IC ₅₀ (μM)	K _i (μM)	Reference
Bruton's tyrosine kinase (BTK)	2.5	1.4	[1] [3] [6]
Polo-like kinase 1 (Plk1)	10.3 - 37.36	-	[1] [7]
Janus kinase 2 (JAK2)	Potent inhibitor	-	[8] [9]
BRK	267	-	[7]
BMX	281	-	[7]
FYN	240	-	[7]
Met	215	-	[7]
JAK1, JAK3, HCK, EGFR, IRK, SYK	>278 - >300	>110 - >214	[1] [3] [6] [10]

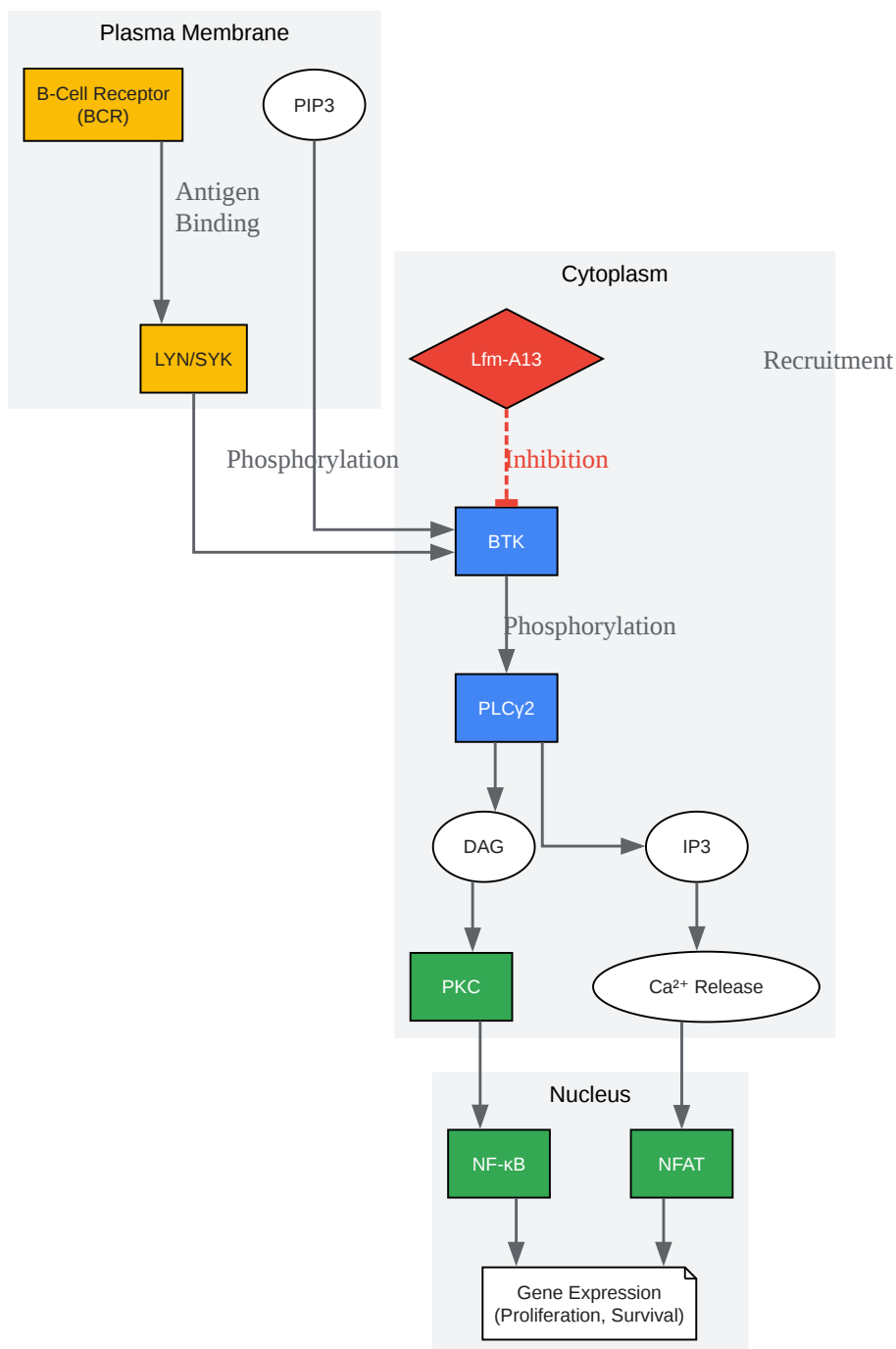
Signaling Pathways Modulated by Lfm-A13

Lfm-A13 primarily exerts its effects by inhibiting BTK, thereby disrupting the downstream signaling cascade initiated by B-cell receptor activation. This interference ultimately affects cell proliferation, survival, and inflammatory responses.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in B-cell signaling and the point of inhibition by **Lfm-A13**.

BTK Signaling Pathway and Lfm-A13 Inhibition

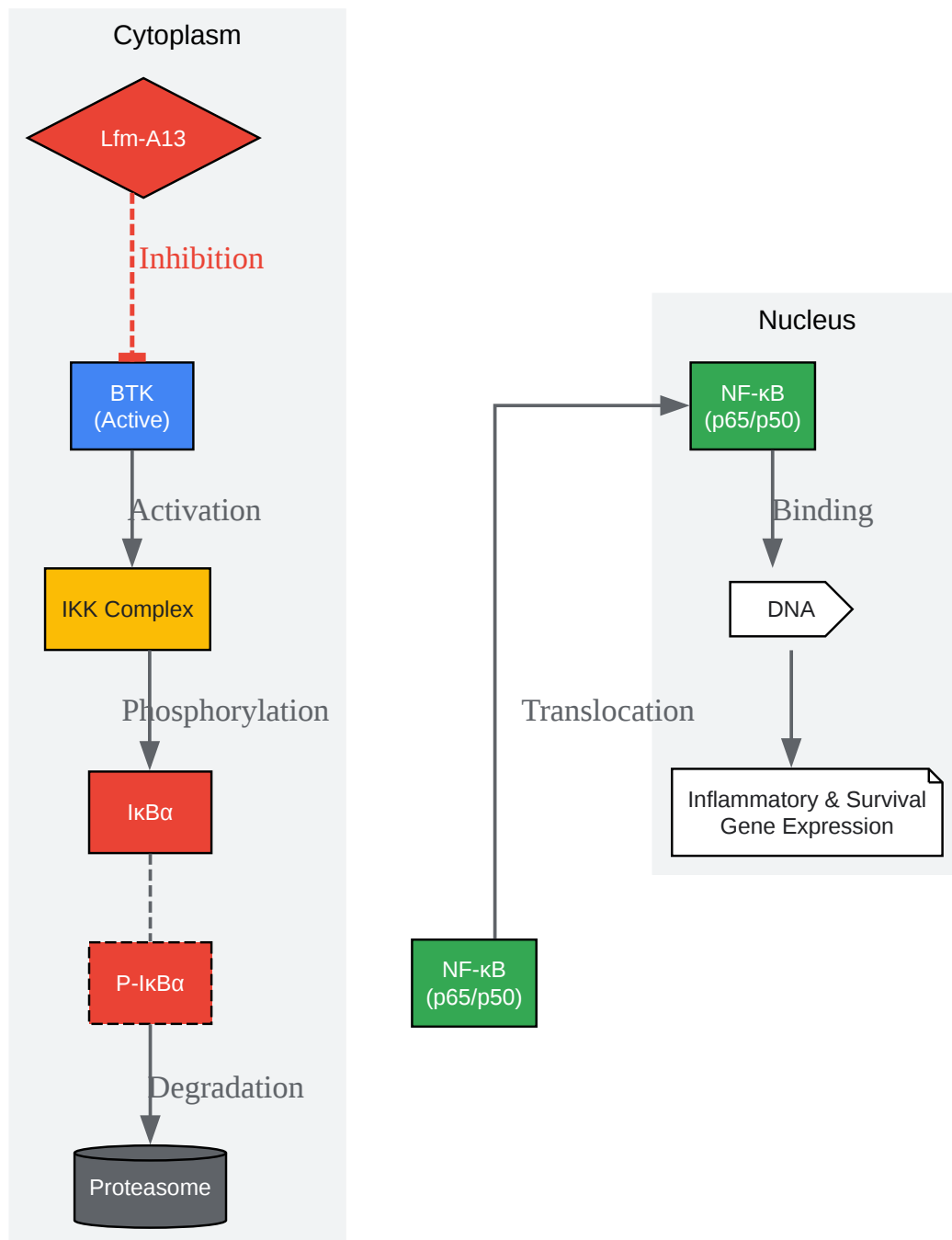
[Click to download full resolution via product page](#)BTK Signaling Pathway and **Lfm-A13** Inhibition

NF-κB Signaling Pathway

Lfm-A13 can also modulate the NF- κ B signaling pathway, which is a critical downstream effector of BTK. By inhibiting BTK, **Lfm-A13** prevents the activation and nuclear translocation of NF- κ B, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

[10][11]

NF- κ B Signaling Pathway and Lfm-A13's Indirect Inhibition



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NF- κ B Signaling and **Lfm-A13**'s Indirect Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **Lfm-A13**.

In Vitro BTK Kinase Assay

This assay quantifies the inhibitory effect of **Lfm-A13** on the enzymatic activity of recombinant BTK.

Materials:

- Recombinant human BTK enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μ M DTT)
- ATP
- BTK-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
- **Lfm-A13** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of **Lfm-A13** in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).
- Add 1 μ L of the diluted **Lfm-A13** or vehicle control to the wells of the 384-well plate.
- Add 2 μ L of recombinant BTK enzyme (e.g., 3 ng per well) to each well.
- Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

- Initiate the kinase reaction by adding 2 μL of a substrate/ATP mix (e.g., 50 μM ATP and substrate at its K_m concentration).
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **Lfm-A13** concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or MTS Assay)

This assay assesses the effect of **Lfm-A13** on the proliferation and viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., NALM-6, a B-cell precursor leukemia cell line)
- Complete cell culture medium
- **Lfm-A13** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

- Prepare serial dilutions of **Lfm-A13** in complete cell culture medium. Include a vehicle control (DMSO in medium).
- Remove the old medium and add 100 μ L of the medium containing the different concentrations of **Lfm-A13** or vehicle control to the respective wells.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- Add 10-20 μ L of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- If using MTT, add 100 μ L of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blotting for BTK Phosphorylation

This method is used to determine if **Lfm-A13** inhibits the activation of BTK within a cellular context by assessing its phosphorylation status.

Materials:

- Cell line expressing BTK
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- **Lfm-A13** stock solution (in DMSO)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer

- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-BTK (e.g., Tyr223) and anti-total-BTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to a suitable confluency and then treat them with various concentrations of **Lfm-A13** or a vehicle control for a specified time.
- If necessary, stimulate the cells with an appropriate agonist (e.g., anti-IgM for B-cells) to induce BTK phosphorylation.
- Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total BTK to serve as a loading control.
- Quantify the band intensities to determine the effect of **Lfm-A13** on BTK phosphorylation.

Conclusion

Lfm-A13 is a valuable research tool for studying the roles of BTK and other kinases in various cellular processes. Its well-defined chemical structure, characterized inhibitory profile, and effects on key signaling pathways make it a significant compound in the fields of cancer biology, immunology, and drug discovery. The experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of action and potential therapeutic applications of **Lfm-A13**.

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- To cite this document: BenchChem. [Lfm-A13: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193815#understanding-the-chemical-structure-and-properties-of-lfm-a13]

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